molecular formula C12H20ClN5 B2659595 6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride CAS No. 1353946-78-7

6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride

Cat. No.: B2659595
CAS No.: 1353946-78-7
M. Wt: 269.78
InChI Key: YIUCABHMSLMTSQ-UHFFFAOYSA-N
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Description

6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS: 1353953-44-2) is a pyrimidine derivative featuring a 3-aminopiperidine moiety and a cyclopropylamine substituent. Its molecular formula is C₁₃H₂₂ClN₅, with a molecular weight of 283.80 g/mol . This compound is notable for its 98% purity in commercial preparations, exceeding the typical 95% purity of related compounds offered by suppliers like BLD Pharm Ltd. .

Properties

IUPAC Name

6-(3-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5.ClH/c13-9-2-1-5-17(7-9)12-6-11(14-8-15-12)16-10-3-4-10;/h6,8-10H,1-5,7,13H2,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUCABHMSLMTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)NC3CC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Structure and Composition

The chemical formula for 6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride is C12H20ClN5C_{12}H_{20}ClN_5. The compound features a pyrimidine ring substituted with a cyclopropyl group and an aminopiperidine moiety, which contributes to its biological activity.

Antimalarial Activity

Recent studies have identified the compound as a potent inhibitor of essential plasmodial kinases, specifically PfGSK3 and PfPK6 . These kinases are considered novel drug targets in combating resistance to traditional antimalarial therapies. In vitro assays demonstrated that the compound exhibited significant inhibitory activity, with IC50 values indicating strong potential for further development as an antimalarial agent .

Case Study: Inhibition Assays

A study conducted by researchers evaluated various derivatives of pyrimidine compounds, including this compound. The results showed that modifications to the piperidine ring influenced enzymatic activity against PfGSK3 and PfPK6, with some analogues achieving over 70% inhibition at low concentrations. This highlights the importance of structural optimization in enhancing biological efficacy .

Neuropharmacological Potential

The compound's structural characteristics suggest possible applications in treating neurological disorders. Its ability to interact with specific receptors and enzymes involved in neurochemical signaling pathways makes it a candidate for further exploration in neuropharmacology.

Neurotransmitter Modulation

Preliminary studies indicate that compounds with similar structures may modulate neurotransmitter systems, potentially impacting conditions such as depression or anxiety. Further research is needed to elucidate these mechanisms and assess therapeutic viability.

Anticancer Properties

Emerging research indicates that pyrimidine derivatives can exhibit anticancer activities by inhibiting specific kinases involved in cancer cell proliferation. The compound's ability to target kinases like PfGSK3 suggests potential applications in oncology.

Case Study: Kinase Inhibition in Cancer Cells

In a recent experimental setup, derivatives of this compound were tested against various cancer cell lines. Results indicated that certain modifications enhanced selective toxicity towards cancer cells while sparing normal cells, providing a promising avenue for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: 3-Amino vs. 4-Amino Piperidine Derivatives

A key structural distinction among analogs lies in the position of the amino group on the piperidine ring:

  • 6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS: 1185317-86-5) has the amino group at the 4-position of the piperidine ring. Its molecular formula (C₁₂H₁₉ClN₅) and lower molecular weight (269.78 g/mol) reflect reduced complexity compared to the 3-amino variant .
  • Biological Implications: Molecular docking studies highlight that the 3-aminopiperidine configuration in analogs like 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile interacts with DPP-4 residues (e.g., Tyr547 and Glu205/206), which are critical for inhibitory activity . The 4-amino isomer may exhibit altered binding kinetics due to spatial differences.

Substituent Variations: Aminomethyl vs. Amino Groups

  • 6-(3-(Aminomethyl)piperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride (CAS: 1353985-14-4) replaces the amino group with an aminomethyl group at the 3-position. Despite sharing the same molecular formula (C₁₃H₂₂ClN₅) as the target compound, this substitution could influence solubility and target affinity due to steric and electronic effects .

Commercial Availability and Purity

The target compound is available from 8 suppliers, indicating robust research interest, whereas analogs like 6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride have fewer suppliers . Additionally, the target compound’s 98% purity (vs. 95% for most analogs) underscores its preferential use in high-precision applications .

Comparative Data Table

Parameter Target Compound (3-Amino) 4-Amino Isomer 3-Aminomethyl Analog
CAS Number 1353953-44-2 1185317-86-5 1353985-14-4
Molecular Formula C₁₃H₂₂ClN₅ C₁₂H₁₉ClN₅ C₁₃H₂₂ClN₅
Molecular Weight (g/mol) 283.80 269.78 283.80
Purity 98% Not specified 95%
Key Structural Feature 3-Aminopiperidine 4-Aminopiperidine 3-Aminomethylpiperidine
Suppliers 8 Limited 1

Pharmacological Relevance: Insights from DPP-4 Docking Studies

The 3-aminopiperidine moiety in related compounds facilitates hydrogen bonding and hydrophobic interactions, which are critical for binding affinity . These findings suggest that the target compound’s 3-amino configuration may similarly enhance DPP-4 targeting compared to positional isomers.

Biological Activity

6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride, with the CAS number 1353946-78-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₂₀ClN₅, with a molecular weight of approximately 269.77 g/mol. The compound features a pyrimidine ring substituted with a cyclopropyl group and an aminopiperidine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₂₀ClN₅
Molecular Weight269.77 g/mol
CAS Number1353946-78-7
Chemical ClassSpecialty Materials

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties. For example, studies on related pyrimidine derivatives have shown significant inhibitory effects against various phytopathogenic fungi at concentrations as low as 50 μg/mL . The mechanism of action typically involves disruption of fungal cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that certain pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The structural components, particularly the piperidine and cyclopropyl groups, are believed to enhance binding affinity to target proteins involved in cancer cell signaling pathways.

Structure-Activity Relationships (SAR)

The SAR of this compound has been explored in various studies. Modifications to the piperidine ring and the introduction of different substituents on the pyrimidine core have been shown to affect biological activity significantly. For instance, increasing the electron-donating capacity of substituents generally enhances antifungal potency .

Case Studies

  • In Vitro Antifungal Study : A study evaluated the antifungal efficacy of several pyrimidine derivatives against Candida species. Among them, a derivative closely related to our compound showed an EC₅₀ value of 10.3 μg/mL against C. albicans, indicating substantial antifungal activity .
  • Cancer Cell Line Testing : In another study, derivatives of piperidine-pyrimidine compounds were tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that modifications in the cyclopropyl group led to enhanced cytotoxicity, suggesting a promising avenue for further development in anticancer therapies .

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